molecular formula C14H18O3 B13190443 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid

2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid

Cat. No.: B13190443
M. Wt: 234.29 g/mol
InChI Key: PNNMLZPZQDVCMC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps. One common method includes the reaction of 4-isopropylbenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoic acid: A simpler compound with similar structural features but different chemical properties.

    4-Isopropylbenzaldehyde: An intermediate in the synthesis of 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid.

    Acetone: A common reagent used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2,2-dimethyl-3-oxo-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C14H18O3/c1-9(2)10-5-7-11(8-6-10)12(15)14(3,4)13(16)17/h5-9H,1-4H3,(H,16,17)

InChI Key

PNNMLZPZQDVCMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C)(C)C(=O)O

Origin of Product

United States

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